

Application Notes and Protocols for Preclinical Pharmacokinetic Analysis of AMX12006

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Compound of Interest

Compound Name: AMX12006

Cat. No.: B10856058

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Introduction

AMX12006 is a novel investigational drug comprising a combination of sodium phenylbutyrate (PB) and tauroursodeoxycholic acid (TUDCA). This combination therapy is designed to mitigate neuronal death by concurrently addressing endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[1][2] Preclinical evaluation of the pharmacokinetic (PK) properties of **AMX12006** is a critical step in its development, providing essential information on its absorption, distribution, metabolism, and excretion (ADME) profile. These data are fundamental for dose selection and for bridging preclinical efficacy and toxicology findings to clinical trial design.

This document provides a summary of representative pharmacokinetic data from preclinical models and detailed protocols for conducting pharmacokinetic studies of **AMX12006**. While specific pharmacokinetic data for the **AMX12006** combination in preclinical models is not publicly available, this report includes data for its individual components, sodium phenylbutyrate and tauroursodeoxycholic acid, in rats to serve as a reference. A study to evaluate the pharmacokinetics of AMX0035, a combination of sodium phenylbutyrate and taurursodiol, in healthy rats was proposed as part of its IND-enabling studies.[3]

Data Presentation

The following tables summarize the pharmacokinetic parameters of the individual components of **AMX12006** in rats, providing a basis for understanding the expected pharmacokinetic profile of the combination therapy.

Table 1: Pharmacokinetic Parameters of Sodium Phenylbutyrate in Rats

Parameter	Oral Administration	Intravenous Administration
Dose	20 mg/kg	10 mg/kg
C _{max} (µg/mL)	0.983	-
T _{max} (hr)	~2	-
AUC (µg*hr/mL)	7.53	15.6
t _{1/2} (hr)	1.224	7.999
CL (L/kg/hr)	2.656	0.642
V _d (L/kg)	4.692	7.046
F (%)	24	-

Data compiled from a study on piperine, serving as an illustrative example of pharmacokinetic parameters in rats. Actual values for sodium phenylbutyrate may vary.

Table 2: Pharmacokinetic Parameters of Tauroursodeoxycholic Acid (as UDCA) in Rats

Parameter	Oral Administration (Nanosuspension)
Dose	Not Specified
C _{max} (µM)	0.558 ± 0.118
T _{max} (hr)	1.0 ± 0.9
AUC (µg/mL*h)	4.326 ± 0.471
Oral Bioavailability (%)	Increased 3.32-fold with mixed micelle formulation

Data derived from a study on ursodeoxycholic acid (UDCA) nanosuspension in rats.[1] TUDCA is the taurine conjugate of UDCA.

Experimental Protocols

The following are detailed protocols for conducting oral and intravenous pharmacokinetic studies of **AMX12006** in a rat model.

Protocol 1: Single-Dose Oral Pharmacokinetic Study in Sprague-Dawley Rats

1. Objective: To determine the pharmacokinetic profile of **AMX12006** and its components (sodium phenylbutyrate and tauroursodeoxycholic acid) after a single oral administration in Sprague-Dawley rats.

2. Materials:

- **AMX12006** drug substance
- Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose in water)
- Male Sprague-Dawley rats (8-10 weeks old, 250-300 g)
- Oral gavage needles
- Microcentrifuge tubes with anticoagulant (e.g., K2EDTA)
- Centrifuge
- Pipettes and tips
- -80°C freezer for sample storage
- LC-MS/MS system for bioanalysis

3. Procedure:

- **Animal Acclimation:** Acclimate rats to the housing conditions for at least 7 days prior to the study, with free access to standard chow and water.
- **Dose Preparation:** Prepare a homogenous suspension of **AMX12006** in the chosen vehicle at the desired concentration.
- **Fasting:** Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.
- **Dosing:** Administer a single oral dose of the **AMX12006** suspension to each rat via oral gavage. The dose volume should be appropriate for the animal's body weight (e.g., 10 mL/kg).
- **Blood Sampling:** Collect serial blood samples (approximately 200 µL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
- **Plasma Preparation:** Immediately transfer the collected blood into microcentrifuge tubes containing anticoagulant. Centrifuge the samples at 4°C to separate the plasma.
- **Sample Storage:** Store the plasma samples at -80°C until bioanalysis.
- **Bioanalysis:** Quantify the concentrations of sodium phenylbutyrate, its active metabolite phenylacetate, and tauroursodeoxycholic acid in the plasma samples using a validated LC-MS/MS method.
- **Pharmacokinetic Analysis:** Calculate the pharmacokinetic parameters (C_{max}, T_{max}, AUC, t_{1/2}, CL/F, Vd/F) using non-compartmental analysis software.

Protocol 2: Single-Dose Intravenous Pharmacokinetic Study in Sprague-Dawley Rats

1. **Objective:** To determine the intravenous pharmacokinetic profile of **AMX12006** and its components to assess parameters such as clearance, volume of distribution, and absolute bioavailability.

2. **Materials:**

- **AMX12006** drug substance
- Vehicle for intravenous administration (e.g., sterile saline)
- Male Sprague-Dawley rats with jugular vein cannulation
- Syringes and infusion pumps
- Other materials as listed in Protocol 1

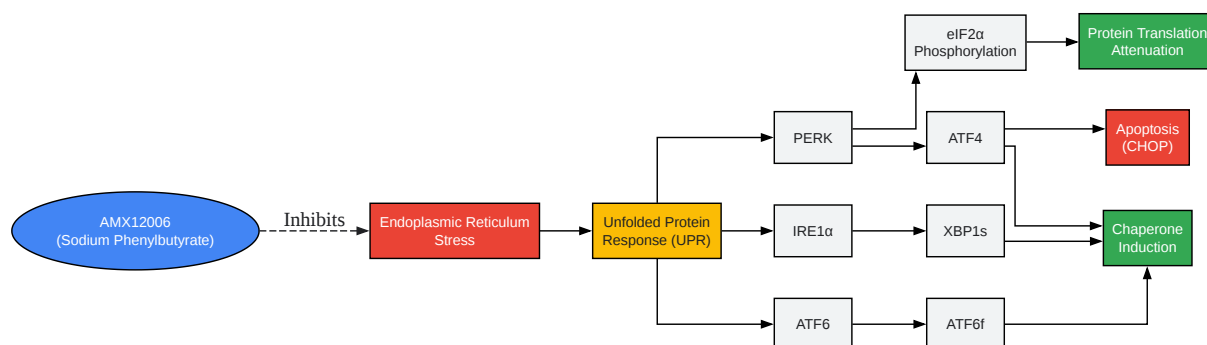
3. Procedure:

- **Animal Preparation:** Use surgically prepared rats with indwelling jugular vein cannulas for dose administration and blood sampling. Allow animals to recover from surgery before the study.
- **Dose Preparation:** Prepare a sterile, isotonic solution of **AMX12006** for intravenous administration.
- **Dosing:** Administer a single intravenous bolus or a short infusion of the **AMX12006** solution via the jugular vein cannula.
- **Blood Sampling:** Collect serial blood samples at the following time points: 0 (pre-dose), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
- **Sample Processing and Analysis:** Follow steps 6-9 as described in Protocol 1 to process the samples and analyze the pharmacokinetic data. The parameters to be calculated will include CL and Vd.

Visualizations

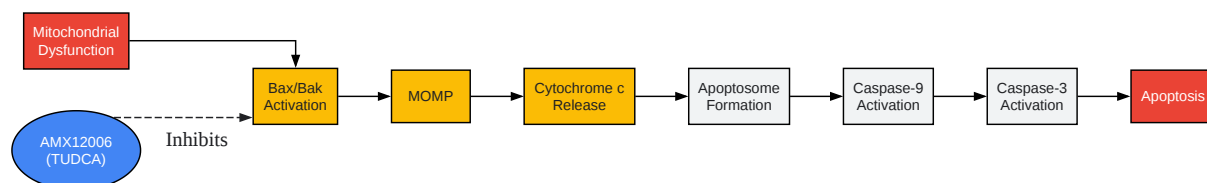
Signaling Pathways

AMX12006 is hypothesized to exert its neuroprotective effects by modulating two key cellular pathways: endoplasmic reticulum (ER) stress and mitochondrial dysfunction.



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Caption: ER Stress Signaling Pathway and the inhibitory action of **AMX12006**.

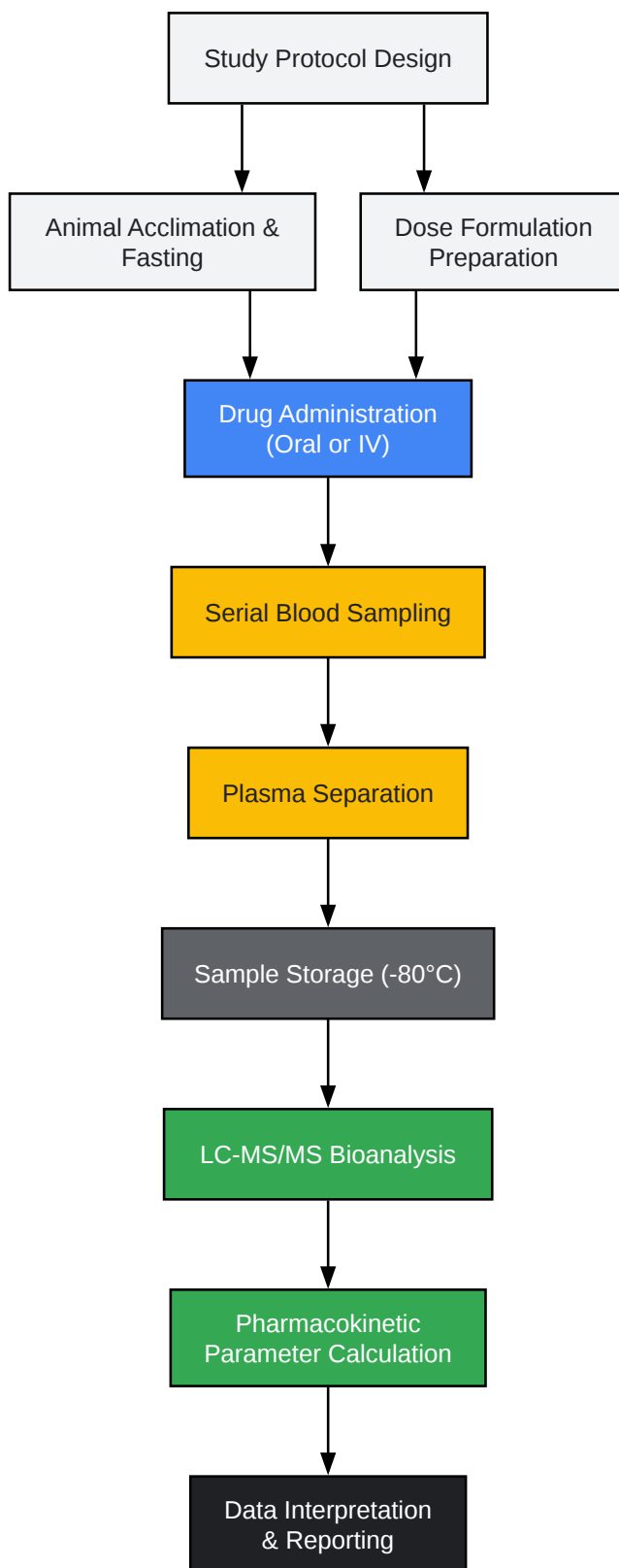


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Caption: Mitochondrial Dysfunction Pathway and the inhibitory action of **AMX12006**.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.



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